1-pentyl-1H-indole

描述

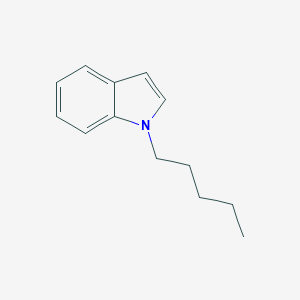

1-Pentyl-1H-indole is an organic compound belonging to the indole family, characterized by a pentyl group attached to the nitrogen atom of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-indole can be synthesized through several methods. One common approach involves the reaction of indole with pentyl halides under basic conditions. For example, indole can react with 1-bromopentane in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

化学反应分析

Types of Reactions: 1-Pentyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.

Reduction: Reduction reactions can convert it to indoline derivatives.

Substitution: Electrophilic substitution reactions occur readily on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products Formed:

Oxidation: Indole-2,3-diones.

Reduction: Indoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

科学研究应用

Medicinal Chemistry

1-Pentyl-1H-indole has been investigated for its potential as a precursor in the development of new pharmaceuticals. Its structural similarity to Δ9-tetrahydrocannabinol (Δ9-THC) allows it to interact with cannabinoid receptors, making it a candidate for studying therapeutic effects related to pain relief, anti-inflammatory responses, and neuroprotection.

Case Study: Cannabimimetic Activity

Research has shown that compounds like SDB-001, derived from this compound, exhibit cannabimimetic activity comparable to Δ9-THC. In vivo studies indicated that SDB-001 induced hypothermia in rats, suggesting significant pharmacological effects similar to those of Δ9-THC but with a prolonged duration of action .

Biological Research

The compound plays a role in exploring indole metabolism and its implications in biological systems. Its interactions with various enzymes and proteins facilitate studies on cellular signaling pathways and metabolic processes.

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Antiviral | Potential antiviral properties under investigation |

| Anticancer | Studies suggest efficacy against certain cancer types |

| Anti-inflammatory | Exhibits properties that may reduce inflammation |

| Antioxidant | Demonstrates antioxidant activity in various assays |

| Antimicrobial | Effective against certain bacterial strains |

Industrial Applications

In industrial chemistry, this compound is utilized as a building block for synthesizing complex indole derivatives used in dyes, fragrances, and other chemicals. Its unique properties allow for functionalization that enhances the performance of these products.

Pharmacological Insights

The pharmacokinetics of this compound indicate its metabolism in vivo leads to active metabolites that can bind to cannabinoid receptors. This interaction is crucial for understanding its therapeutic potential and side effects.

Table 2: Comparison of Indole Derivatives

| Compound | Structure | CB1 Affinity | Notable Effects |

|---|---|---|---|

| This compound | Pentyl group on indole | Moderate | Cannabimimetic effects |

| SDB-001 | Adamantane linked | High | Long-lasting hypothermic response |

| JWH-018 | Naphthalene derivative | Very High | Strong psychoactive effects |

作用机制

The mechanism of action of 1-pentyl-1H-indole involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For instance, it may interact with serotonin receptors, affecting neurotransmission and exhibiting potential psychoactive effects. Additionally, its derivatives can inhibit enzymes or modulate signaling pathways, contributing to their therapeutic potential .

相似化合物的比较

1-Butyl-1H-indole: Similar structure with a butyl group instead of a pentyl group.

1-Hexyl-1H-indole: Contains a hexyl group attached to the indole nitrogen.

1-Methyl-1H-indole: Features a methyl group on the indole nitrogen.

Uniqueness: 1-Pentyl-1H-indole is unique due to its specific alkyl chain length, which can influence its physicochemical properties and biological activities. The pentyl group provides a balance between hydrophobicity and molecular size, making it a versatile scaffold for further functionalization .

生物活性

1-Pentyl-1H-indole is a synthetic cannabinoid that has garnered attention due to its biological activity, particularly its interaction with cannabinoid receptors. This compound is structurally similar to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, and exhibits significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as aminoalkylindoles (AAIs). The synthesis of this compound typically involves alkylation of indole derivatives, leading to various analogs with differing biological properties. For instance, the synthesis of N-(adamantyl)-1-pentyl-1H-indole-3-carboxamide (SDB-001) has been explored for its cannabimimetic activity, demonstrating that structural modifications can significantly alter receptor affinity and efficacy .

This compound primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. Research has shown that it can induce effects similar to those of Δ9-THC, such as hypothermia and decreased heart rate in animal models. The potency of this compound in inducing these effects is comparable to that of other synthetic cannabinoids like JWH-018 .

Table 1: Comparison of Cannabinoid Receptor Activity

| Compound | CB1 Receptor Affinity | CB2 Receptor Affinity | In Vivo Effects |

|---|---|---|---|

| Δ9-THC | High | Moderate | Hypothermia, analgesia |

| JWH-018 | Very High | Moderate | Hypothermia, analgesia |

| This compound | High | Variable | Hypothermia, decreased HR |

Pharmacological Effects

Hypothermia and Heart Rate Reduction : Studies indicate that this compound induces hypothermia in a dose-dependent manner. The maximum effect observed is similar to that produced by Δ9-THC but shows a longer duration of action compared to JWH-018 . The compound has also been shown to reduce heart rate significantly in animal models.

Neuropharmacological Impact : The compound affects neurotransmitter systems, particularly those involving G protein-coupled receptors. In vitro studies using AtT20 neuroblastoma cells have demonstrated that this compound activates CB receptors leading to hyperpolarization of the cell membrane potential .

Case Studies

Case of Fatal Poisoning : A notable case involved the fatal poisoning of an individual due to the abuse of a synthetic cannabinoid related to this compound. The compound N-(naphthalenyl)-1-pentyl-1H-indole-3-carboxamide was identified in toxicological analyses, highlighting the potential dangers associated with synthetic cannabinoids . This case underscores the need for caution regarding the use of synthetic cannabinoids.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-pentyl-1H-indole, and how can researchers optimize yield and purity?

- Methodological Answer : The compound is typically synthesized via alkylation of indole with a pentyl halide (e.g., pentyl bromide) under basic conditions. A common procedure involves refluxing indole with pentyl chloride in anhydrous potassium carbonate (K₂CO₃) as a base, using dimethylformamide (DMF) or acetonitrile as a solvent . Optimization includes controlling reaction time (8–12 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 indole:alkylating agent). Post-synthesis purification via column chromatography (e.g., cyclohexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns (e.g., pentyl chain at N1) and aromatic proton integration .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₃H₁₇N, expected [M+H]⁺: 188.1434) .

- Purity Assessment : Gas chromatography (GC) or HPLC coupled with UV detection to ensure no residual solvents/byproducts .

Q. What preliminary biological activities have been reported for this compound derivatives?

- Methodological Answer : Studies on structurally similar indoles (e.g., 1-hexyl-1H-indole) suggest potential antimicrobial and anticancer activities. For example, analogs with alkyl chains exhibit membrane-disrupting properties in Gram-negative bacteria. Researchers should perform in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) using standardized cell lines (e.g., HeLa, HEK293) and controls .

Advanced Research Questions

Q. How do structural modifications (e.g., chain length, substituents) influence the bioactivity of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Chain Length : Longer alkyl chains (e.g., hexyl) enhance lipophilicity, improving membrane permeability but may reduce solubility. Compare EC₅₀ values in solubility vs. efficacy assays .

- Substituent Position : Fluorine or methyl groups at C-3/C-5 alter electronic density, affecting receptor binding (e.g., serotonin receptor modulation). Use density functional theory (DFT) to model electronic effects .

Q. What strategies resolve contradictions in reported pharmacological data for indole derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Mitigation strategies include:

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays.

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .

- Dose-Response Validation : Replicate experiments across independent labs to confirm EC₅₀/IC₅₀ values .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound?

- Methodological Answer : Key steps:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Calculate intrinsic clearance (CLint) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isozymes using fluorescent probes.

- In Vivo Correlation : Administer to rodent models and analyze plasma/tissue samples at timed intervals .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- Methodological Answer : Utilize:

- SwissADME : Predict logP (lipophilicity), solubility, and drug-likeness.

- AutoDock Vina : Molecular docking to identify potential protein targets (e.g., kinases, GPCRs).

- Gaussian Software : DFT calculations for optimizing geometry and electronic properties .

Q. Experimental Design & Best Practices

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Include:

- Detailed Protocols : Exact molar ratios, solvent grades, and equipment (e.g., reflux condenser type).

- Troubleshooting Notes : Common issues (e.g., side reactions with trace moisture) and solutions .

- Raw Data : Attach NMR spectra, chromatograms, and HRMS traces in supplementary materials .

Q. What ethical and safety considerations apply when handling this compound in biomedical research?

- Methodological Answer :

- Institutional Approval : Submit protocols to IACUC or ethics boards for in vivo studies.

- Safety Data Sheets (SDS) : Review toxicity data (e.g., LD₅₀) and implement PPE (gloves, fume hoods).

- Regulatory Compliance : Adhere to FDA/EMA guidelines for preclinical data if targeting therapeutic applications .

属性

IUPAC Name |

1-pentylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLCOOAYMQWDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392628 | |

| Record name | 1-pentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59529-21-4 | |

| Record name | 1-pentylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。